molecular formula C14H25NO2S B2586304 N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide CAS No. 2034289-69-3

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide

Cat. No.: B2586304
CAS No.: 2034289-69-3
M. Wt: 271.42
InChI Key: RXGMYIRQKNQPPL-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide is a synthetic organic compound characterized by the presence of a cyclohexane ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the oxan-4-ylsulfanyl intermediate: This step involves the reaction of oxane with a suitable thiol reagent under controlled conditions to form the oxan-4-ylsulfanyl intermediate.

    Coupling with ethylamine: The oxan-4-ylsulfanyl intermediate is then reacted with ethylamine to form the N-[2-(oxan-4-ylsulfanyl)ethyl] intermediate.

    Cyclohexanecarboxamide formation: The final step involves the reaction of the N-[2-(oxan-4-ylsulfanyl)ethyl] intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The oxan-4-ylsulfanyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted derivatives: From substitution reactions.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide has several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving sulfur-containing compounds.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxan-4-ylsulfanyl group may interact with enzymes or receptors, modulating their activity. The carboxamide group may also play a role in binding to target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c16-14(12-4-2-1-3-5-12)15-8-11-18-13-6-9-17-10-7-13/h12-13H,1-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGMYIRQKNQPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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